molecular formula C9H7BrF3NO3 B1411556 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene CAS No. 1713163-16-6

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B1411556
CAS No.: 1713163-16-6
M. Wt: 314.06 g/mol
InChI Key: GJWDHMVBTMNMJO-UHFFFAOYSA-N
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Description

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is a chemical compound with diverse scientific applications. It is used in various fields, including drug synthesis and material science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the bromine atom.

    Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of 4-(3,3,3-trifluoropropyloxyl)aniline.

    Reduction: Formation of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)aniline.

    Oxidation: Formation of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)benzoic acid.

Scientific Research Applications

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of fluorinated organic compounds.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in drug development for its unique chemical properties.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group facilitate electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of various intermediates and final products, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,3-trifluoropropene: Used in similar applications but lacks the nitro group.

    3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: Similar in structure but with different functional groups.

Uniqueness

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is unique due to the presence of both the bromine and nitro groups, which provide distinct reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

2-bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO3/c10-7-5-6(1-2-8(7)14(15)16)17-4-3-9(11,12)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWDHMVBTMNMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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